

physical and chemical properties of 2-Bromo-m-xylene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-m-xylene

Cat. No.: B044306

[Get Quote](#)

An In-depth Technical Guide to 2-Bromo-m-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Bromo-m-xylene**. It includes detailed information on its characteristics, synthesis, and reactivity, tailored for professionals in research and development.

Chemical Identity and Descriptors

2-Bromo-m-xylene, also known as 2-bromo-1,3-dimethylbenzene, is an aromatic hydrocarbon derivative.^[1] Its structure features a benzene ring substituted with a bromine atom and two methyl groups at positions 1 and 3.

Identifier	Value
IUPAC Name	2-bromo-1,3-dimethylbenzene[2]
Synonyms	1-Bromo-2,6-dimethylbenzene, 2,6-Dimethylbromobenzene, 2-Bromo-meta-xylene[1][3]
CAS Number	576-22-7[1][4]
Molecular Formula	C ₈ H ₉ Br[1][4]
Molecular Weight	185.06 g/mol [1][2]
InChI	InChI=1S/C8H9Br/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3[5]
InChIKey	MYMYVYZLMUEVED-UHFFFAOYSA-N[5]
SMILES	CC1=C(Br)C(=CC=C1)C[6]

Physical Properties

2-Bromo-m-xylene is a clear, colorless to yellow liquid at room temperature.[1][4] A summary of its key physical properties is presented below.

Property	Value
Appearance	Clear colorless to yellow liquid[1][4]
Melting Point	-10 °C[1][4][7]
Boiling Point	206 °C[1][4]
Density	1.389 g/mL at 25 °C[1]
Flash Point	73 °C (163.4 °F)[8]
Refractive Index (n _{20/D})	1.555[1]
Vapor Pressure	0.376 mmHg at 25°C[1]
Solubility	Soluble in aqueous solution. Very soluble in ethanol, acetone, and benzene.[4][9]

Chemical Properties and Reactivity

The chemical behavior of **2-Bromo-m-xylene** is primarily dictated by the bromine atom and the two methyl groups on the benzene ring.

- **Cross-Coupling Reactions:** The carbon-bromine bond is reactive and readily participates in various cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings. This makes it a valuable intermediate for synthesizing complex biaryl compounds and conjugated molecular architectures, which have applications in materials science, including the development of organic semiconductors and liquid crystals.[\[10\]](#) For instance, it has been used to prepare 2,2',4,6,6'-pentamethylbiphenyl.[\[9\]](#)[\[11\]](#)
- **Oxidation:** The methyl groups can be oxidized to carboxylic acid functionalities. Treatment with strong oxidizing agents like potassium permanganate (KMnO_4) can convert both methyl groups to yield 2-bromoisophthalic acid.[\[10\]](#)
- **Electrophilic Aromatic Substitution:** The two electron-donating methyl groups are ortho-, para-directing activators. However, the position between the two methyl groups (position 2), where the bromine is located, is sterically hindered. The most activated sites for further electrophilic attack are positions 4 and 6 (ortho to one methyl group and para to the other).[\[10\]](#)

Experimental Protocols

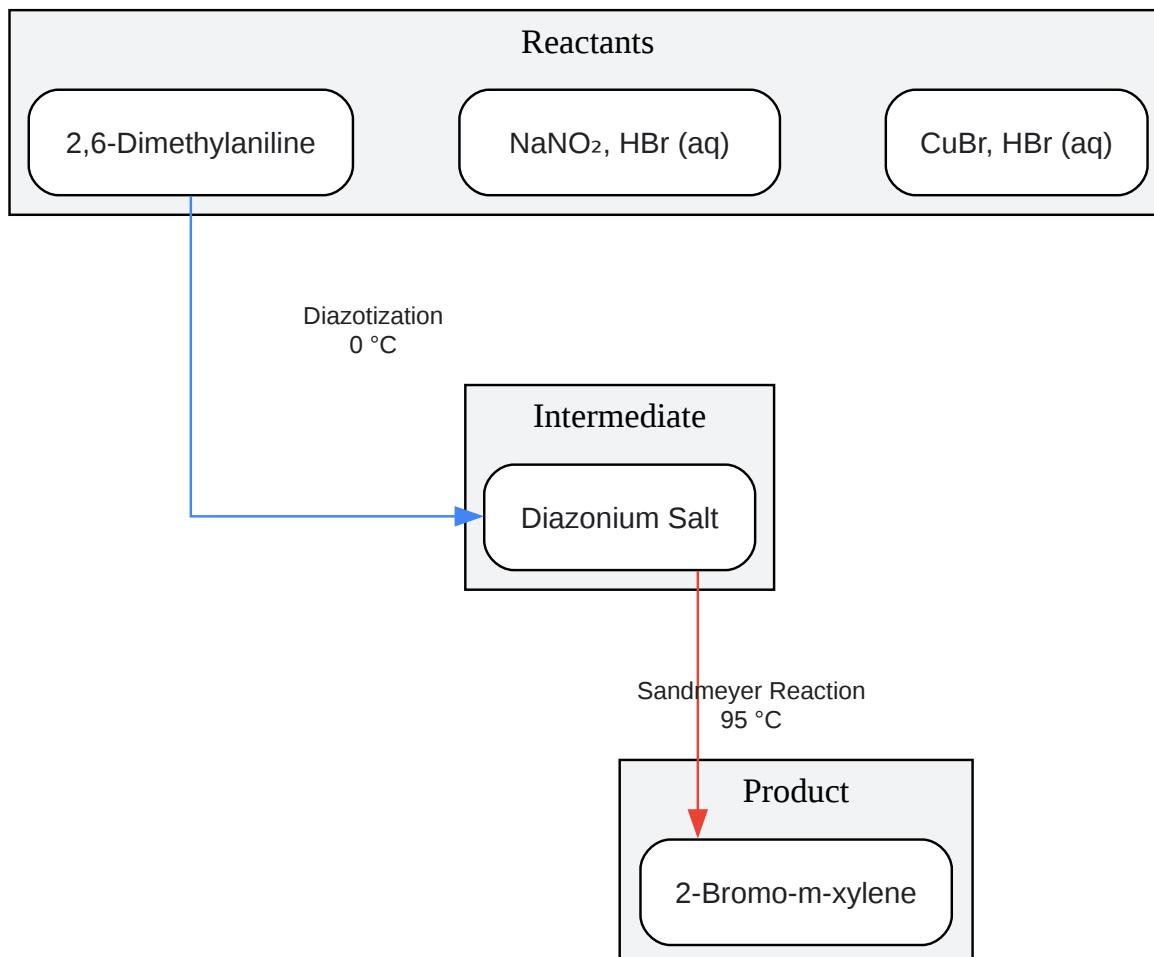
Synthesis of **2-Bromo-m-xylene** via Sandmeyer Reaction

The synthesis of **2-Bromo-m-xylene** can be achieved from 2,6-dimethylaniline (2,6-xilidine) through a Sandmeyer reaction. This method is advantageous as it avoids the regioselectivity issues associated with the direct bromination of m-xylene, which predominantly yields 4-bromo-m-xylene.[\[10\]](#)

Materials:

- 2,6-dimethylaniline (2,6-xilidine)
- Ethanol (EtOH)

- 48% aqueous Hydrobromic acid (HBr)
- Sodium nitrite (NaNO₂)
- Copper(I) bromide (CuBr)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Magnesium sulfate (MgSO₄)
- Silica gel
- Hexane


Procedure:[12]

- A solution of 2,6-dimethylaniline (1.0 mL, 8.12 mmol) in ethanol (8.0 mL) and 48% aqueous HBr (4.0 mL) is prepared and cooled to 0 °C.
- A solution of NaNO₂ (728 mg, 10.6 mmol) in water (1.0 mL) is added dropwise to the cooled mixture. The mixture is stirred at 0 °C for 15 minutes to form the diazonium salt.
- A solution of CuBr (699 mg, 4.87 mmol) in 48% aqueous HBr (4.0 mL) is then added dropwise to the reaction mixture at 0 °C.
- The mixture is heated to 95 °C and stirred for 20 minutes.
- After cooling to room temperature, the reaction mixture is diluted with EtOAc and water.
- The organic layer is separated, and the aqueous layer is extracted twice with EtOAc.
- The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over MgSO₄ and filtered.

- The solvent is removed in *vacuo*, and the resulting residue is purified by flash column chromatography on silica gel using hexane as the eluent to yield **2-Bromo-m-xylene** as an orange oil.

Visualization of Synthesis Pathway

The following diagram illustrates the synthesis of **2-Bromo-m-xylene** from 2,6-dimethylaniline.

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Bromo-m-xylene** via Sandmeyer reaction.

Spectral Data

Spectral analysis is crucial for the identification and characterization of **2-Bromo-m-xylene**.

Technique	Data Highlights
¹ H NMR	Spectra available for review. [5]
¹³ C NMR	Spectra available for review. [2][13]
Mass Spectrometry (MS)	Top peaks at m/z 105, 184, 186. [2]
Infrared Spectroscopy (IR)	FTIR spectra available for review. [2]

Safety and Handling

2-Bromo-m-xylene is considered a hazardous substance.

- Hazards: It is a combustible liquid that is harmful if swallowed. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[\[2\]\[14\]](#)
- Precautions: Wear protective gloves, protective clothing, and eye/face protection.[\[4\]](#) Wash hands and any exposed skin thoroughly after handling. Use only in a well-ventilated area. Keep away from heat, sparks, and open flames.[\[8\]\[14\]](#)
- Storage: Store in a cool, well-ventilated place.[\[4\]](#) Keep the container tightly closed.[\[8\]](#)

This guide is intended for informational purposes for qualified professionals and does not supersede any safety data sheets or other formal documentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 576-22-7,2-Bromo-m-xylene | lookchem [lookchem.com]

- 2. 2-Bromo-m-xylene | C8H9Br | CID 68471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, 2-bromo-1,3-dimethyl- [webbook.nist.gov]
- 4. 2-Bromo-m-xylene - Safety Data Sheet [chemicalbook.com]
- 5. 2-Bromo-m-xylene(576-22-7) 1H NMR spectrum [chemicalbook.com]
- 6. PubChemLite - 2-bromo-m-xylene (C8H9Br) [pubchemlite.lcsb.uni.lu]
- 7. store.p212121.com [store.p212121.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-Bromo-m-xylene | 576-22-7 [chemicalbook.com]
- 10. 2-Bromo-m-xylene | High-Purity Aryl Reagent [benchchem.com]
- 11. A13130.09 [thermofisher.com]
- 12. 2-Bromo-m-xylene synthesis - chemicalbook [chemicalbook.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. Vector SDS and Chemical Management [nmu-mi.newlook.safecollegessds.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Bromo-m-xylene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b044306#physical-and-chemical-properties-of-2-bromo-m-xylene\]](https://www.benchchem.com/product/b044306#physical-and-chemical-properties-of-2-bromo-m-xylene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com